molecular formula C11H16N2O8 B12060258 beta-Spaglumic acid

beta-Spaglumic acid

Cat. No.: B12060258
M. Wt: 304.25 g/mol
InChI Key: GUCKKCMJTSNWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Spaglumic acid can be synthesized through a one-pot synthesis method. This involves the reaction of N-Acetyl-l-aspartylglutamate with specific reagents under controlled conditions to yield the β-aspartyl isoform. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale synthesis techniques. These methods involve the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the compound. The industrial production process also includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Beta-Spaglumic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical and chemical industries .

Scientific Research Applications

Beta-Spaglumic acid has a wide range of scientific research applications, including:

Mechanism of Action

Beta-Spaglumic acid functions as a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. This compound blocks the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. This inhibition occurs through the inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation . Additionally, it modulates glutamate receptors, particularly focusing on the metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific β-aspartyl configuration, which gives it distinct properties and applications compared to its similar compounds. Its ability to stabilize mast cells and modulate glutamate receptors makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C11H16N2O8

Molecular Weight

304.25 g/mol

IUPAC Name

2-[(3-acetamido-3-carboxypropanoyl)amino]pentanedioic acid

InChI

InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21)

InChI Key

GUCKKCMJTSNWCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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